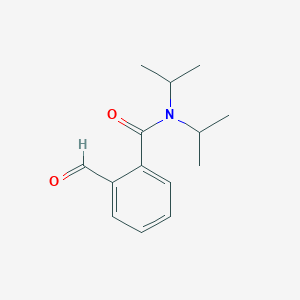
Benzamide, 2-formyl-N,N-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- is an organic compound with a complex structure that includes a benzamide core with additional formyl and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- typically involves the reaction of benzamide with appropriate formylating and alkylating agents. One common method includes the formylation of benzamide using formic acid or formyl chloride, followed by alkylation with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl groups can undergo nucleophilic substitution reactions with reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Benzamide, 2-carboxy-N,N-bis(1-methylethyl)-
Reduction: Benzamide, 2-hydroxymethyl-N,N-bis(1-methylethyl)-
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, lacking the formyl and isopropyl groups.
N,N-Diisopropylbenzamide: Similar structure but without the formyl group.
2-Formylbenzamide: Similar structure but without the isopropyl groups.
Uniqueness
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- is unique due to the presence of both formyl and isopropyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical reactivity and interactions with various molecular targets.
Propriétés
Numéro CAS |
103258-06-6 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-formyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H19NO2/c1-10(2)15(11(3)4)14(17)13-8-6-5-7-12(13)9-16/h5-11H,1-4H3 |
Clé InChI |
SEWMRRXXPFPRRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
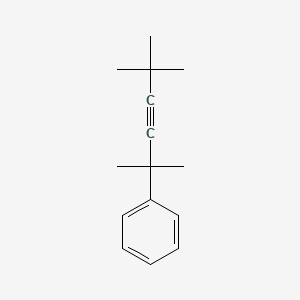
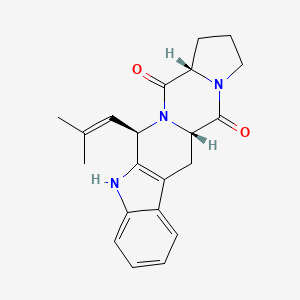

![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)
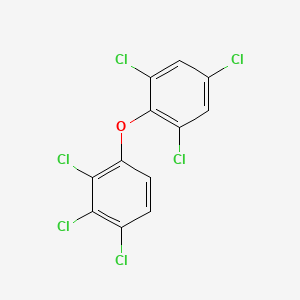
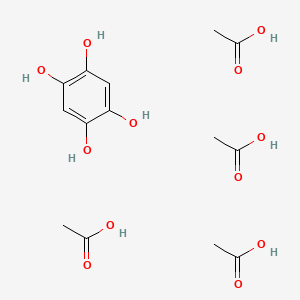
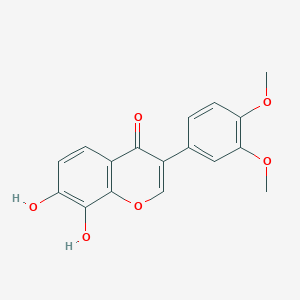
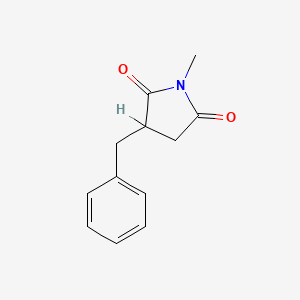
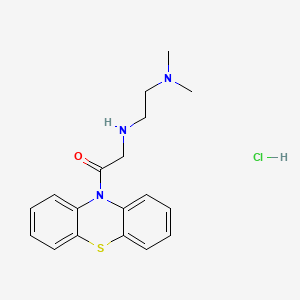
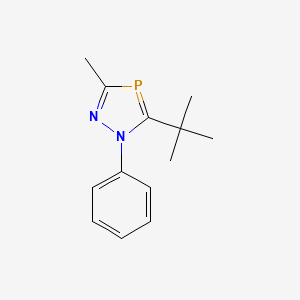

![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
